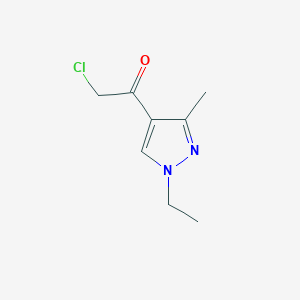
2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-phenylacrylamide
説明
The compound 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-phenylacrylamide appears to be a multifunctional molecule, potentially useful in the synthesis of heterocyclic systems, as indicated by the preparation of compounds like pyrroles, pyrimidines, pyrazoles, and isoxazoles from similar structures (Pizzioli et al., 1998).
Synthesis Analysis
- The synthesis of similar compounds involves the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, derived from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates (Pizzioli et al., 1998).
Molecular Structure Analysis
- Structural determination of similar compounds has been achieved using X-ray crystallography, as seen in the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide (Al-Hourani et al., 2016).
Chemical Reactions and Properties
- Compounds like 2-(acetylamino)-3-(1,3-benzodioxol-5-yl)-N-phenylacrylamide may undergo a range of chemical reactions, as indicated by the transformation of acetylated and benzoylated benzoylthiacetamide into isoxazoles and oxadiazoles (Ronsisvalle et al., 1981).
Physical Properties Analysis
- Analyzing the physical properties of such compounds can involve spectroscopy techniques, as seen in the study of 4-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate (Karthikeyan et al., 2018).
Chemical Properties Analysis
- The chemical properties of such compounds can be explored through reactions and binding analyses, as demonstrated in the interaction studies between thiadiazole derivatives and calf thymus DNA (Karthikeyan et al., 2018).
科学的研究の応用
Pharmacokinetics and Metabolic Studies
Acetaminophen Metabolism :One of the primary areas of research involving acetylation processes is the study of acetaminophen (APAP) metabolism. Acetaminophen is metabolized through various pathways, including conjugation with glucuronide and sulfate and oxidative metabolism through the cytochrome P450 system, producing a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI's interaction with cellular proteins through covalent binding is a critical aspect of APAP-induced hepatotoxicity. Studies have focused on identifying the specific protein adducts formed and their roles in acetaminophen toxicity, providing insights into the mechanisms underlying drug-induced liver injury and potential therapeutic targets (James et al., 2009), (Andringa et al., 2008).
Genetic Polymorphisms and Drug Metabolism
N-Acetyltransferase 2 (NAT2) Polymorphisms :Research has extensively explored the role of genetic polymorphisms in drug metabolism, particularly focusing on N-acetyltransferase 2 (NAT2). NAT2 is responsible for the acetylation of several drugs and carcinogens, and its polymorphisms significantly affect the speed of drug metabolism, influencing drug efficacy and toxicity. Studies have shown correlations between NAT2 polymorphisms and the metabolism of drugs like aminoglutethimide, highlighting the importance of understanding these genetic variations in personalized medicine (Adam et al., 1984).
Novel Therapeutic Compounds
Phenylacetylglutamine as a Nitrogen Excretion Vehicle :Another intriguing area of research is the exploration of novel compounds for therapeutic use. Phenylacetylglutamine has been studied as an alternative vehicle for waste nitrogen excretion in patients with urea cycle disorders. This research represents a significant step towards developing new treatments for conditions that currently have limited therapeutic options, offering potential improvements in patient care and outcomes (Brusilow, 1991).
特性
IUPAC Name |
(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)19-15(18(22)20-14-5-3-2-4-6-14)9-13-7-8-16-17(10-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXXSAYDZRIMFP-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylamino-3-benzo[1,3]dioxol-5-yl-N-phenyl-acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4582758.png)
![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)
![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)
![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)
![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)



